3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound featuring a benzamide core substituted with a methyl group and a methylsulfanyl group attached to a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.
Formation of Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe to study various biochemical pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound may modulate signaling pathways by binding to receptors and influencing downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide: This compound shares the benzamide core and methylsulfanyl group but differs in its additional substituents and overall structure.
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: This derivative features a more complex heterocyclic system, including thiazole rings fused with a benzothiazole ring.
Uniqueness
3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and benzothiazole moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-4-3-5-11(8-10)15(19)17-12-6-7-13-14(9-12)21-16(18-13)20-2/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEDXPWEWQRMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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